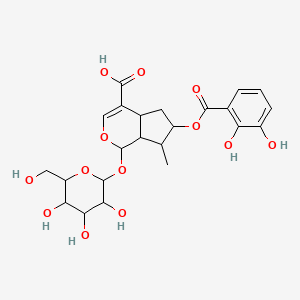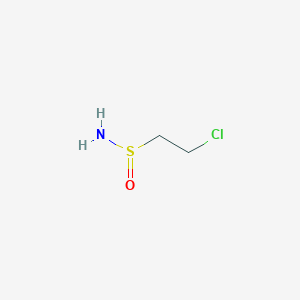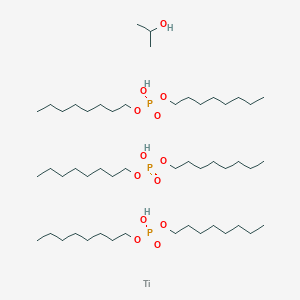
Isopropyltri(dioctylphosphate)titanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El titanato de isopropiltri(dioctilfosfato) es un compuesto químico que se utiliza a menudo como catalizador o reactivo químico en diversos campos. Es conocido por su capacidad para mejorar las propiedades de los materiales con los que se combina, lo que lo hace valioso en aplicaciones industriales y científicas. El compuesto aparece como un líquido transparente incoloro o amarillo y es fácilmente soluble en disolventes orgánicos comunes .
Métodos De Preparación
La preparación del titanato de isopropiltri(dioctilfosfato) implica un proceso sintético de varios pasos. Normalmente, se sintetiza haciendo reaccionar titanato de trietanolamina con anhídrido de ácido dioctil fosfórico e isopropanol. Los pasos son los siguientes :
- Se añaden titanato de trietanolamina y anhídrido de ácido dioctil fosfórico a un recipiente de reacción.
- Se añade isopropanol como disolvente.
- La mezcla se agita y se calienta a una temperatura adecuada.
- Una vez completada la reacción, se obtiene titanato de isopropiltri(dioctilfosfato).
3. Análisis de las reacciones químicas
El titanato de isopropiltri(dioctilfosfato) experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: También puede reducirse, aunque esto es menos común.
Sustitución: El compuesto puede participar en reacciones de sustitución en las que uno o más de sus grupos funcionales son sustituidos por otros grupos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados .
4. Aplicaciones de la investigación científica
El titanato de isopropiltri(dioctilfosfato) tiene una amplia gama de aplicaciones en la investigación científica:
Análisis De Reacciones Químicas
Isopropyltri(dioctylphosphate)titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Isopropyltri(dioctylphosphate)titanate has a wide range of applications in scientific research:
Mecanismo De Acción
El mecanismo de acción del titanato de isopropiltri(dioctilfosfato) implica su capacidad para modificar las propiedades superficiales de los materiales con los que interactúa. Por ejemplo, cuando se utiliza como agente de acoplamiento, forma enlaces covalentes con la superficie de las nanopartículas, mejorando su dispersibilidad en matrices poliméricas . Esta modificación mejora las propiedades mecánicas y térmicas de los composites resultantes.
Comparación Con Compuestos Similares
El titanato de isopropiltri(dioctilfosfato) es único en comparación con otros agentes de acoplamiento de titanato debido a su estructura específica y sus grupos funcionales. Compuestos similares incluyen:
Titanato de isopropiltri(dioctilfosforiloxi): Similar en estructura pero con diferentes grupos funcionales, lo que lleva a variaciones en la reactividad y las aplicaciones.
Titanato de trietanolamina: Utilizado como precursor en la síntesis de titanato de isopropiltri(dioctilfosfato).
Estos compuestos comparten algunas propiedades pero difieren en sus aplicaciones específicas y perfiles de reactividad.
Propiedades
Fórmula molecular |
C51H113O13P3Ti |
|---|---|
Peso molecular |
1075.2 g/mol |
Nombre IUPAC |
dioctyl hydrogen phosphate;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H35O4P.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H,17,18);3-4H,1-2H3; |
Clave InChI |
VEZLAPVLDJVYFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


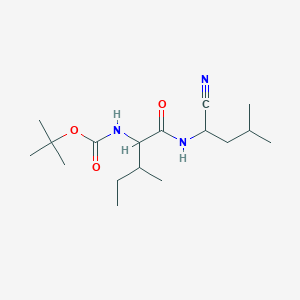
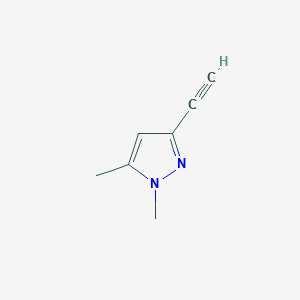

![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)

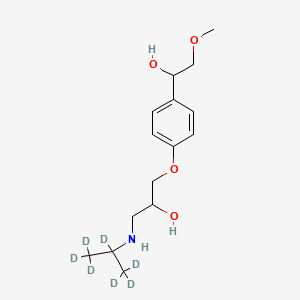
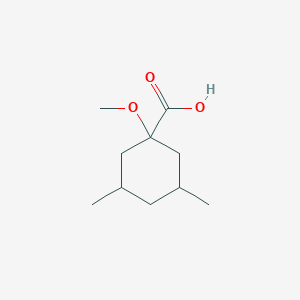

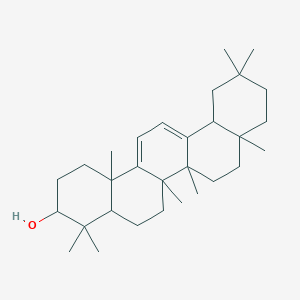
![5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12310737.png)

